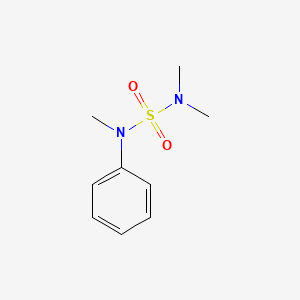![molecular formula C15H20N4OS B5595886 N-[(3S*,4R*)-4-isopropyl-1-thieno[3,2-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5595886.png)
N-[(3S*,4R*)-4-isopropyl-1-thieno[3,2-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a category of chemicals that feature complex structures with potential for various chemical and biological activities. Research in this area focuses on synthesizing novel compounds, analyzing their structures, and understanding their chemical behaviors and properties.
Synthesis Analysis
Synthesis involves creating the compound through chemical reactions, starting from simpler molecules. For example, functionalized 3-(substituted amino)thieno[2,3-b]pyridines bearing azidoacetamide and monothiooxamide fragments have been prepared from 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides, demonstrating a methodology that might be relevant for synthesizing similar compounds (Dotsenko et al., 2019).
Molecular Structure Analysis
The molecular structure is elucidated using techniques such as X-ray diffraction and 2D NMR. These methods confirm key structural features, providing insight into the compound's three-dimensional conformation and the arrangement of its atoms (Dotsenko et al., 2019).
Chemical Reactions and Properties
Chemical reactions explore how the compound interacts with other chemicals, its reactivity, and the conditions under which it can form new compounds. The reactions of thieno[2,3-d]pyrimidines with various reagents to create new derivatives highlight the compound's versatility and potential for generating a wide range of chemical entities (El Azab & Elkanzi, 2014).
Applications De Recherche Scientifique
Synthesis and Characterization
N-[(3S*,4R*)-4-isopropyl-1-thieno[3,2-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide is involved in the synthesis and characterization of compounds derived from thieno[d]pyrimidines, indicating its role in the formation of isolated and fused thieno[d]pyrimidine derivatives. The process involves reacting 5-amino-(2-methyl)thieno[3,4-d]pyrimidin-4(3H)-one with selected reagents, leading to the creation of diverse compounds like methylthieno[3,4-d]pyrimidins, 3-phenylthieno[3,4-e][1,2,4]triazolo[4,3-c]pyrimidines, and others. The structures of these compounds are confirmed through elemental analysis, infrared (IR), mass spectrometry (MS), and NMR spectral analysis, highlighting the chemical's versatility in synthesizing novel molecules with potential biological activities (El Azab & Elkanzi, 2014).
Antimicrobial Activity
Research on compounds derived from N-[(3S*,4R*)-4-isopropyl-1-thieno[3,2-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide also explores their antimicrobial properties. For instance, a study involving the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents used citrazinic acid as a starting material. The antimicrobial screening of these compounds showed good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid, indicating the potential of these synthesized compounds in medical applications (Hossan et al., 2012).
Insecticidal Activity
Another study investigated the synthesis of various heterocycles, including thiophene, 1,3-dithiolane, and benzo[d]imidazole derivatives, starting from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, which is structurally related to the chemical . The synthesized compounds were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis, with some showing promising results. This indicates the potential application of such compounds in agricultural pest control (Fadda et al., 2017).
Propriétés
IUPAC Name |
N-[(3S,4R)-4-propan-2-yl-1-thieno[3,2-d]pyrimidin-4-ylpyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-9(2)11-6-19(7-13(11)18-10(3)20)15-14-12(4-5-21-14)16-8-17-15/h4-5,8-9,11,13H,6-7H2,1-3H3,(H,18,20)/t11-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKISFCXKUWHDV-WCQYABFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NC(=O)C)C2=NC=NC3=C2SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1NC(=O)C)C2=NC=NC3=C2SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(6-propoxy-2-naphthyl)sulfonyl]pyrrolidine](/img/structure/B5595812.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5595818.png)
![methyl 5-({[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B5595829.png)
![(4aR*,7aS*)-1-(2-furoyl)-4-[(2E)-3-phenyl-2-propen-1-yl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5595832.png)
![6-bromo-2-[(4-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine](/img/structure/B5595842.png)
![1-ethyl-3-isopropyl-N-methyl-N-[3-(methylthio)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5595845.png)
![4-methyl-3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5595851.png)

![N-[2-(2-thienyl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5595856.png)
![8-[(5-acetyl-3-thienyl)carbonyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5595871.png)
![7-(difluoromethyl)-N-(5-methyl-3-isoxazolyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5595880.png)

![6-chloro-5,7-dimethyl-2-[2-(4-morpholinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5595896.png)
